Benzyldiphenylphosphine oxide
Overview
Description
Benzyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C19H17OP. It is a white crystalline solid that is soluble in organic solvents. This compound is known for its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
Benzyldiphenylphosphine oxide is an organic phosphine compound . Its primary targets are transition metals, as it acts as a ligand in metal-catalyzed reactions .
Mode of Action
This compound forms complexes with transition metals and is commonly used in the catalysis of various organic synthesis reactions . These include hydrogenation, addition, and coupling reactions .
Biochemical Pathways
Its role as a ligand in metal-catalyzed reactions suggests that it may influence a variety of biochemical pathways depending on the specific reaction it is involved in .
Pharmacokinetics
As an organic phosphine compound, it is soluble in organic solvents such as ether, alcohol, and toluene . This solubility may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a ligand in metal-catalyzed reactions, it can facilitate the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it can cause combustion under high temperature and static conditions, and should therefore be kept away from oxidizing agents . During handling and storage, contact with skin and eyes should be avoided, and protective gloves and goggles should be used . If accidentally inhaled or ingested, medical attention should be sought promptly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldiphenylphosphine oxide can be synthesized through the oxidation of benzyldiphenylphosphine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds as follows:
C6H5CH2P(C6H5)2+H2O2→C6H5CH2P(C6H5)2O+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to benzyldiphenylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the benzyl group or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic solvents (e.g., dichloromethane), room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, low temperature.
Substitution: Various nucleophiles, palladium catalysts, organic solvents.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Benzyldiphenylphosphine.
Substitution: Substituted phosphine oxides with different functional groups.
Scientific Research Applications
Benzyldiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: It is used in the production of flame-retardant materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Benzyldiphenylphosphine oxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar structure but lacks the benzyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl groups and one benzyl group.
Benzyl(4-fluorophenyl)phenylphosphine oxide: A fluorine-containing derivative with enhanced flame retardancy and dielectric properties.
Uniqueness: this compound is unique due to its specific combination of benzyl and diphenyl groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
diphenylphosphorylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGAOFONOFYCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183772 | |
Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-74-2 | |
Record name | Diphenyl(phenylmethyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2959-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, diphenyl(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldiphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyldiphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of benzyldiphenylphosphine oxide and how does it relate to its reactivity?
A1: this compound (BDPPO) features a central phosphorus atom double-bonded to an oxygen atom (forming a phosphine oxide group), single-bonded to a benzyl group (C6H5CH2-), and two phenyl groups (C6H5-).
Q2: How is this compound synthesized?
A2: BDPPO can be synthesized through several routes. One common method involves reacting tetraphenyldiphosphine with benzoic acid at elevated temperatures (around 180°C). [] This reaction proceeds through the formation of benzoyldiphenylphosphine oxide, which then reacts with another molecule of diphenylphosphine oxide to yield BDPPO. [] Another approach utilizes a palladium catalyst to facilitate the reaction between benzyl carbonates and diphenylphosphine oxide, producing BDPPO in high yields. []
Q3: What are the applications of this compound in organic synthesis?
A3: BDPPO serves as a valuable reagent in various organic reactions. For instance, it acts as a substrate in the pincer nickel-catalyzed olefination of alcohols. [] In this reaction, BDPPO reacts with aldehydes or ketones (derived from alcohols), forming E-configurated alkenes. []
Q4: Has the photochemical behavior of this compound been investigated?
A4: Yes, studies have explored the photochemistry of BDPPO and its derivatives. [] Upon UV irradiation (254 nm), BDPPO undergoes α-cleavage from its excited singlet state. [] This process generates reactive radical intermediates that can recombine or react with other molecules, leading to a variety of products. []
Q5: Can this compound form complexes with metal ions?
A5: Yes, BDPPO acts as a ligand, forming complexes with various metal ions, including cobalt(II). [, ] Structural studies of these complexes, using techniques like X-ray diffraction, have revealed their coordination geometries and provided insights into the metal-ligand bonding interactions. [] The stability of these complexes in solution can be investigated by measuring their stability constants. []
Q6: Are there any analytical methods used to identify and quantify this compound?
A6: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying BDPPO. [] This technique involves multiple stages of mass analysis, allowing for the identification of compounds based on their fragmentation patterns. [] Large spectral libraries, such as MassBank and NIST/NIH/EPA, are valuable resources for matching experimental MS/MS spectra with those of known compounds like BDPPO. []
Q7: Have polymers incorporating this compound been synthesized?
A7: Yes, researchers have explored the polymerization of BDPPO. One approach involves utilizing the polyrecombination reaction to generate polymers containing BDPPO units. [] The properties and potential applications of these polymers are subjects of ongoing research.
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